N-cyclopentyl-2-thiophenecarboxamide
Description
N-cyclopentyl-2-thiophenecarboxamide is a thiophene-derived carboxamide featuring a cyclopentyl group attached to the amide nitrogen. Thiophene carboxamides are widely studied for their structural diversity and biological activities, including antibacterial and antifungal properties . The cyclopentyl substituent introduces conformational flexibility and lipophilicity, distinguishing it from aromatic or polar substituents in related derivatives.
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-cyclopentylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H13NOS/c12-10(9-6-3-7-13-9)11-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) |
InChI Key |
DQBRYICLLRWICK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Features a nitro-substituted phenyl group instead of cyclopentyl.
- Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding crystalline products with a melting point of 397 K .
- Key Findings: Dihedral angles between the thiophene and benzene rings range from 8.5° to 13.5°, influencing molecular packing . Weak C–H⋯O/S interactions dominate the crystal structure, lacking classical hydrogen bonds . Exhibits genotoxicity in bacterial and human cells, a common trait in thiophene carboxanilides .
N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Structure : Contains a fused cyclopenta[b]thiophene core with a phenyl substituent and additional thiophene moiety .
- Synthesis : Likely involves multi-step reactions due to the complex fused-ring system.
- Structural complexity may reduce solubility compared to simpler analogs like N-cyclopentyl-2-thiophenecarboxamide.
N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide
- Structure : Cyclopentane replaces the thiophene ring, attached to a hydroxy-methylphenyl group .
- Key Findings: Absence of thiophene reduces aromatic interactions, altering electronic properties.
N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide
- Structure : Pyridinylmethyl substituent provides a nitrogen heterocycle .
- Key Findings: The pyridine ring enables coordination with metal ions or hydrogen bonding, useful in catalysis or supramolecular chemistry.
Key Observations :
- Lipophilicity : Cyclopentyl and fused cyclopenta-thiophene derivatives exhibit higher lipophilicity than nitro- or pyridinyl-substituted analogs, impacting membrane permeability and logP values.
- Melting Points : Nitro-substituted compounds (e.g., 397 K) have higher melting points due to strong intermolecular interactions, whereas aliphatic substituents like cyclopentyl may lower melting points.
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